molecular formula C15H14O2 B8544314 4,4'-Bis(hydroxy)-alpha-methylstilbene CAS No. 72108-22-6

4,4'-Bis(hydroxy)-alpha-methylstilbene

Cat. No.: B8544314
CAS No.: 72108-22-6
M. Wt: 226.27 g/mol
InChI Key: PMNXCGMIMVLCRP-UHFFFAOYSA-N
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Description

Overview of Stilbene (B7821643) Scaffold and its Significance in Chemical Research

The stilbene scaffold, chemically known as 1,2-diphenylethylene, is a fundamental molecular framework consisting of two phenyl rings connected by an ethylene (B1197577) bridge. nih.govisnff-jfb.comnih.gov This structure allows for two diastereoisomeric forms: E (trans) and Z (cis), with the trans isomer being the more common and thermodynamically stable configuration. nih.govacs.org The chemical uniqueness and adaptability of this scaffold have made it a subject of extensive research across chemistry, biology, pharmacy, and medicine. nih.gov

Stilbenoids, which are hydroxylated derivatives of stilbene, are naturally occurring phenolic compounds found in a wide array of plant species where they often act as phytoalexins—antimicrobial compounds produced by plants in response to stress, such as infection or UV radiation. isnff-jfb.comnih.govsciopen.com The stilbene framework is considered a "privileged structure" in medicinal chemistry because it serves as the foundation for a multitude of natural and synthetic compounds with a wide spectrum of biological activities. nih.govscispace.comresearchgate.net

Prominent examples that highlight the significance of this scaffold include:

Resveratrol (B1683913) (trans-3,5,4′-trihydroxystilbene), famously found in grapes and red wine, has been investigated for numerous potential health benefits. nih.govnih.gov

Combretastatin A-4 , derived from the bark of the South African bush willow, is noted for its significant antitumor activity. nih.govscispace.com

Pterostilbene (B91288) (trans-3,5-dimethoxy-4′-hydroxystilbene), a dimethyl ether analog of resveratrol found in blueberries, shares many of resveratrol's therapeutic potentials. nih.govnih.gov

The broad range of biological effects associated with stilbene-based compounds—including anticancer, anti-inflammatory, and neuroprotective properties—has established the stilbene scaffold as a critical starting point for drug design and the development of novel therapeutic agents. nih.govscispace.com

Academic Context of 4,4'-Bis(hydroxy)-alpha-methylstilbene within Stilbenoid Research

Within the extensive family of stilbenoids, this compound (also known as 4,4′-dihydroxy-α-methylstilbene or DHAMS) occupies a distinct niche. While much of stilbenoid research is driven by biological and medicinal applications, the primary academic interest in this specific compound has been in the field of materials science, particularly concerning liquid crystals. researchgate.nettandfonline.com

The synthesis of this compound has been reported through methods such as the condensation reaction of phenol (B47542) and chloroacetone. researchgate.net Research has demonstrated that this compound exhibits liquid crystalline properties, specifically a birefringent melt, which is a characteristic of materials that can exist in a state between a conventional liquid and a solid crystal. researchgate.net This property makes it a valuable intermediate for the creation of advanced materials.

Further studies have involved the synthesis of a homologous series of 4,4'-bis(ω-hydroxyalkoxy)-α-methylstilbenes (denoted HAMS-n), where alkyl chains of varying lengths are attached to the core molecule. tandfonline.com This research aimed to systematically investigate how modifications to the molecular structure influence its thermotropic (temperature-dependent) liquid crystal properties. Such studies are fundamental to designing new polymers and materials with specific, tunable optical and electronic properties for technological applications. researchgate.nettandfonline.com

Below are the key chemical identifiers and properties for this compound.

PropertyValue
IUPAC Name 4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
CAS Number 72108-22-6
Monoisotopic Mass 226.09938 Da
InChIKey PMNXCGMIMVLCRP-UHFFFAOYSA-N

Data sourced from PubChem CID 656693. nih.gov

Properties

CAS No.

72108-22-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol

InChI

InChI=1S/C15H14O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12/h2-10,16-17H,1H3

InChI Key

PMNXCGMIMVLCRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 4,4'-Bis(hydroxy)-alpha-methylstilbene

Established methods for synthesizing this compound often rely on direct construction of the stilbene (B7821643) core through condensation or the transformation of structurally similar precursors.

Condensation reactions represent a fundamental approach to forming the carbon-carbon double bond characteristic of the stilbene backbone. A specific method for synthesizing 4,4′-dihydroxy-α-methylstilbene (DHAMS) involves the condensation of phenol (B47542) with chloroacetone. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the electrophilic substitution on the phenol rings and subsequent formation of the stilbene structure. researchgate.net

Another relevant, more general method is the Perkin reaction, which can be modified to produce hydroxystilbenes. wiley-vch.deresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde with a phenylacetic acid derivative in the presence of a base. wiley-vch.deresearchgate.net While a classic method, it provides a foundational strategy for creating the stilbene scaffold from readily available starting materials. researchgate.net

An important route to this compound arises from the metabolism of Bisphenol A (BPA). Certain metabolic pathways transform BPA into intermediate compounds that serve as direct precursors. Specifically, BPA can be metabolized by a Gram-negative aerobic bacterium through a pathway involving an oxidative skeletal rearrangement. nih.gov This process leads to the formation of 1,2-bis(4-hydroxyphenyl)-2-propanol. nih.gov This triol intermediate then undergoes dehydration, eliminating a water molecule to form the double bond, yielding 4,4'-dihydroxy-alpha-methylstilbene. nih.gov This metabolic transformation is significant as it demonstrates a biological route to the formation of this specific stilbenoid from a widely used industrial chemical. nih.govnih.gov

Advanced Synthetic Strategies for Functionalized Stilbenoid Derivatives

The synthesis of functionalized stilbenoid derivatives often requires more sophisticated and versatile methods that allow for greater control over the final structure and stereochemistry. These advanced strategies include various olefination and cross-coupling reactions.

Olefination reactions are powerful tools for creating carbon-carbon double bonds and are widely used in stilbene synthesis. nih.gov

Wittig Reaction : The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wiley-vch.dejuliethahn.com This method is versatile but can sometimes produce a mixture of E (trans) and Z (cis) isomers, which may require subsequent separation or isomerization steps. youtube.comlivescience.io The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. juliethahn.com

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wiley-vch.dewikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it generally produces the E-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org The dialkyl phosphate (B84403) byproduct is water-soluble, which simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbenoid Synthesis
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
ReagentPhosphonium ylidePhosphonate carbanion
Typical StereoselectivityOften yields E/Z mixtures youtube.comPredominantly yields E-isomers wikipedia.orgorganic-chemistry.org
ByproductTriphenylphosphine oxideDialkyl phosphate salt
Byproduct RemovalOften requires chromatographyEasily removed by aqueous extraction wikipedia.org

Palladium-catalyzed cross-coupling reactions and titanium-mediated couplings have become indispensable for the synthesis of complex organic molecules, including stilbenoids.

Suzuki-Miyaura Coupling : This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. nih.govuliege.be It is a highly reliable and versatile method for forming carbon-carbon bonds. For stilbene synthesis, this could involve coupling an aryl boronic acid with a vinyl halide or a vinyl boronic acid with an aryl halide. nih.govuliege.be The Suzuki-Miyaura reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and often high stereoselectivity, providing a direct route to (E)-stilbenes. nih.govnih.gov

McMurry Coupling : The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. wiley-vch.denih.govwikipedia.org This reaction is particularly useful for synthesizing symmetrically substituted and sterically hindered alkenes, such as tetraphenylethylene. wikipedia.org The reaction proceeds in two main steps: the formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation to yield the alkene. nih.govwikipedia.org

Table 2: Overview of Advanced Cross-Coupling Reactions
ReactionKey ReactantsCatalyst/ReagentPrimary Application in Stilbenoid Synthesis
Suzuki-Miyaura CouplingOrganoboron compound + OrganohalidePalladium(0) complex nih.govStereoselective synthesis of (E)-stilbenes nih.gov
McMurry CouplingTwo aldehyde or ketone moleculesLow-valent titanium (e.g., from TiCl3/LiAlH4 or TiCl4/Zn) wikipedia.orgSynthesis of symmetrical and sterically hindered stilbenoids thieme-connect.dechemrxiv.org

Modifications and Derivatization of the this compound Core

The this compound molecule, with its reactive hydroxyl groups and modifiable stilbene backbone, serves as a versatile platform for a variety of chemical transformations. These modifications are undertaken to alter its physical properties, such as liquid crystalline behavior, or to incorporate it into larger polymeric structures. The following sections detail key derivatization and modification strategies that have been explored in scientific research.

Synthesis of Homologous Series (e.g., Omega-Hydroxyalkoxy Chain Variations)

A notable area of research has been the synthesis of homologous series of this compound by introducing omega-hydroxyalkoxy chains of varying lengths to the phenolic hydroxyl groups. This modification allows for a systematic study of how the length of the alkoxy chain influences the material's properties, particularly its liquid crystal behavior.

A homologous series, denoted as HAMS-n, where 'n' represents the number of carbon atoms in the n-alkyl chain, has been synthesized for n = 2 to 8 and 11. tandfonline.com The synthesis of these compounds, for example HAMS-2, involves a multi-step process. tandfonline.com The general procedure for the synthesis of the broader HAMS-n homologues follows similar chemical principles, with adjustments in reactants and conditions to accommodate the different chain lengths. tandfonline.com

The introduction of these omega-hydroxyalkoxy chains has a significant impact on the mesomorphic and thermal properties of the resulting molecules. tandfonline.com For instance, the length and the even or odd number of methylene (B1212753) units in the peripheral chains affect the types of mesomorphism and the stability of the mesophases. tandfonline.com A pronounced even-odd effect on the melting temperatures of these homologues has also been observed. tandfonline.com

Table 1: HAMS-n Homologous Series

Compound Name Abbreviation Chain Length (n)
4,4'-Bis(2-hydroxyethoxy)-alpha-methylstilbene HAMS-2 2
4,4'-Bis(3-hydroxypropoxy)-alpha-methylstilbene HAMS-3 3
4,4'-Bis(4-hydroxybutoxy)-alpha-methylstilbene HAMS-4 4
4,4'-Bis(5-hydroxypentoxy)-alpha-methylstilbene HAMS-5 5
4,4'-Bis(6-hydroxyhexoxy)-alpha-methylstilbene HAMS-6 6
4,4'-Bis(7-hydroxyheptoxy)-alpha-methylstilbene HAMS-7 7
4,4'-Bis(8-hydroxyoctoxy)-alpha-methylstilbene HAMS-8 8
4,4'-Bis(11-hydroxyundecoxy)-alpha-methylstilbene HAMS-11 11

Polymerization Reactions (e.g., Polyphosphates, Polyurethanes, Polysiloxanes)

The diol functionality of this compound and its derivatives makes it a suitable monomer for polycondensation reactions, leading to the formation of various polymers.

Polyphosphates: Liquid crystalline polyphosphates have been synthesized using a derivative of the core molecule, specifically 4,4'-bis(10-hydroxydecyloxy)-α-methylstilbene. researchgate.net These polymers are created through solution polycondensation with 4-substituted phenylazo-4'-phenyloxydecylphosphorodichloridates. researchgate.net The resulting polymers exhibit mesomorphic properties, which are influenced by the substituents on the azobenzene (B91143) moiety. researchgate.net

Polyurethanes: The hydroxyl groups of this compound and its alkoxy-extended derivatives can react with diisocyanates to form polyurethanes. koreascience.krresearchgate.net This polyaddition reaction can be carried out with various diisocyanates, including both aromatic types like 4,4'-diphenylmethane diisocyanate (MDI) and toluene (B28343) 2,4-diisocyanate (TDI), and aliphatic types such as isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate (HDI). koreascience.kr The properties of the resulting polyurethanes, such as their solubility and thermal characteristics, are dependent on the specific diisocyanate used. koreascience.kr

Polysiloxanes: The incorporation of the this compound moiety into polysiloxanes can be achieved through several synthetic routes. One common method is the hydrosilylation reaction between a polysiloxane containing silicon hydride groups and an alkenyl-functionalized derivative of the stilbene. kpi.uagoogleapis.com For example, an α,ω-bis(p-hydroxyphenyl)polydimethylsiloxane can be synthesized, which can then be used to create more complex polymer structures. kpi.ua Another approach involves the synthesis of liquid crystalline polysiloxanes containing 4-hydroxy-4'-methoxy-α-methylstilbene-based mesogenic groups. acs.org

Table 2: Polymerization Reactions of this compound Derivatives

Polymer Type Monomers Key Features
Polyphosphates 4,4'-bis(10-hydroxydecyloxy)-α-methylstilbene and 4-substituted phenylazo-4'-phenyloxydecylphosphorodichloridates Liquid crystalline properties researchgate.net
Polyurethanes This compound derivatives and various diisocyanates (MDI, TDI, IPDI, HDI) Properties depend on the diisocyanate used koreascience.kr
Polysiloxanes Alkenyl-functionalized this compound and silicon hydride-containing polysiloxanes Can form liquid crystalline polymers kpi.uaacs.org

Introduction of Other Functional Groups for Research Purposes

Beyond the synthesis of homologous series and polymerization, the this compound core can be modified by introducing other functional groups to investigate structure-property relationships or to impart specific functionalities. These modifications often leverage standard organic synthesis reactions.

For instance, the hydroxyl groups can be esterified or etherified with a wide range of molecules to introduce different functionalities. The synthesis of Schiff bases is another avenue for modification, where the hydroxyl groups can be reacted with other molecules containing appropriate functional groups. researchgate.net The stilbene double bond also presents a site for chemical modification, although this is less commonly explored for this specific compound.

The introduction of photoreactive moieties, such as azobenzene, has been demonstrated in the synthesis of polyphosphates containing the α-methylstilbene core. researchgate.net This creates materials that can respond to light, with potential applications in optical devices. Further functionalization can be envisioned using established synthetic methods for stilbenes, such as the Wittig or Horner-Wadsworth-Emmons reactions, to create more complex molecular architectures. nih.govwiley-vch.de

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 4,4'-Bis(hydroxy)-alpha-methylstilbene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For derivatives of this compound, such as 4,4´-Bis(ω-hydroxyalkoxy)-α-methylstilbenes, ¹H NMR spectroscopy provides distinct signals that confirm the presence of the α-methyl group and aromatic protons. tandfonline.com

In a study of 4,4´-Bis(ω-hydroxybutoxy)-α-methylstilbene, the ¹H NMR spectrum (recorded in acetone-d6 (B32918) at 400 MHz) showed a characteristic singlet for the methyl protons at 2.23 ppm. tandfonline.com Multiplets corresponding to the methylene (B1212753) groups of the butoxy chains appeared between 1.66 and 1.85 ppm, while the terminal methylene protons adjacent to the hydroxyl group were observed at 3.55–3.57 ppm. tandfonline.com

Detailed ¹H NMR spectral data for a related derivative are presented below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.66–1.69m4HMethylene protons
1.83–1.85m4HMethylene protons
2.23s3Hα-methyl protons
3.55–3.57m2HMethylene protons adjacent to -OH

Table 1: ¹H NMR data for 4,4´-Bis(ω-hydroxybutoxy)-α-methylstilbene in acetone-d6. tandfonline.com

While specific ³¹P NMR data for this compound itself is not commonly reported, studies on polyphosphate derivatives incorporating the α-methylstilbene moiety have utilized ³¹P NMR to characterize the phosphate (B84403) backbone. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives confirms the presence of key structural features. tandfonline.comresearchgate.net

The analysis of 4,4'-dihydroxy-α-methylstilbene (DHAMS) and its alkoxy derivatives reveals characteristic absorption bands that are consistent with its molecular structure. tandfonline.comresearchgate.net The presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the high-frequency region of the spectrum. Aromatic C-H stretching and C=C stretching vibrations from the phenyl rings are also prominent features.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchPhenolic Hydroxyl
~3000C-H stretchAromatic
~1600, ~1500C=C stretchAromatic Ring
~1250C-O stretchPhenolic Ether

Table 2: Typical FTIR absorption bands for stilbene-based phenolic compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 4,4'-dihydroxy-α-methylstilbene, the UV-Vis spectrum is characterized by strong absorption in the UV region, which is typical for stilbenoid compounds due to π→π* transitions within the conjugated system. researchgate.net

A study on a crystal of 4,4'-dihydroxy-α-methylstilbene reported transparency in the entire visible region with absorption occurring in the UV region, with a transmission spectrum cutoff at 285 nm. researchgate.net This property is crucial for potential applications in optical materials. The optical energy band gap of the material can also be determined from the UV-Vis spectrum using a Tauc plot. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms in the solid state, providing definitive proof of structure and insights into packing and intermolecular interactions.

Single crystal X-ray diffraction analysis of a derivative, 1-(4-methylthiophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, provides a model for the type of detailed structural information that can be obtained for α-methylstilbene derivatives. researchgate.net Although specific crystallographic data for the parent this compound is not detailed in the provided context, a related chalcone (B49325) single crystal was analyzed. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)5.9626
b (Å)15.3022
c (Å)16.0385
Volume (ų)1463.37

Table 3: Example single crystal XRD data for a stilbene (B7821643) derivative. researchgate.net

Wide-Angle X-ray Diffraction (WAXD) is particularly useful for studying materials that exhibit intermediate states of order between crystalline and liquid, known as liquid crystals or mesophases. Homologous series of 4,4´-bis(ω-hydroxyalkoxy)-α-methylstilbenes have been studied using variable temperature WAXD to determine their mesomorphic properties. tandfonline.com

These studies help to understand how the length of the alkoxy chains influences the type and stability of the liquid crystalline phases formed. tandfonline.com The WAXD patterns provide information on the molecular packing and ordering within these mesophases.

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the physicochemical properties of a compound, such as its phase transitions, thermal stability, and decomposition profile. For a compound like this compound, which has been noted for its liquid crystal properties, these techniques are particularly insightful. researchgate.net

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC would be instrumental in identifying its melting point, any polymorphic phase transitions, and its liquid crystalline (mesomorphic) behavior.

Studies on other stilbenoid analogs have shown that the presence and position of hydroxyl groups significantly influence the thermal properties of the molecule when interacting with lipid bilayers. edulll.gredulll.gr For pure this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting transition (solid to liquid or liquid crystal phase). If the compound exhibits liquid crystalline properties, additional smaller endothermic peaks may be observed, corresponding to transitions between different mesophases (e.g., nematic, smectic) before the final clearing point to an isotropic liquid. The enthalpy of these transitions (ΔH), calculated from the area under the peaks, provides quantitative data on the energy required for each phase change.

Table 1: Illustrative DSC Data for a Hypothetical Stilbenoid Compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystal-to-Mesophase Transition155.2158.545.8
Melting (Clearing Point)178.9182.195.3

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from a DSC analysis for a stilbenoid compound exhibiting mesomorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound. A TGA curve plots mass percentage against temperature.

For a phenolic compound like this, thermal decomposition would likely involve the loss of hydroxyl groups and the eventual breakdown of the carbon skeleton at elevated temperatures. The TGA thermogram would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a sharp drop in mass would be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. Stilbenoids are known to be thermally unstable at higher temperatures, which can lead to a decrease in their concentration when subjected to heat. nih.gov The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Table 2: Illustrative TGA Data for a Hypothetical Stilbenoid Compound

ParameterValue
Onset Decomposition Temperature (Tonset)285 °C
Temperature at 5% Mass Loss (T5%)298 °C
Temperature at Maximum Decomposition Rate320 °C
Residual Mass at 600 °C15.2%

Note: The data in this table is hypothetical and illustrates the kind of information on thermal stability that TGA provides.

Chromatographic and Other Analytical Methods (e.g., GC/MS for metabolite analysis)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like phenolic stilbenes, a derivatization step, such as silylation, is typically required to increase their volatility and thermal stability for GC analysis. researchgate.netmdpi.com

As this compound is a known metabolite, GC/MS would be the method of choice for its identification and quantification in biological samples. nih.govebi.ac.uk The analysis of its metabolic fate would involve extracting metabolites from biological matrices (e.g., urine, plasma), derivatizing the extract, and then subjecting it to GC/MS analysis. The gas chromatograph separates the different metabolites, and the mass spectrometer fragments them, producing a unique mass spectrum for each. This "fingerprint" allows for the identification of the parent compound and its various metabolic products, which for stilbenoids often include glucuronidated and sulfated conjugates, though these may require different analytical approaches like LC-MS. nih.gov

Table 3: Expected GC/MS Data for a Derivatized Stilbenoid Metabolite

Analyte (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)
Parent Compound15.8[M]+, [M-15], [M-90]
Monohydroxylated Metabolite16.5[M]+, [M-15], [M-90]

Note: This table provides a hypothetical example of the data obtained from a GC/MS analysis of a derivatized stilbenoid and its metabolite. TMS refers to the Trimethylsilyl derivatizing group.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For phenolic compounds like this compound, CV can provide valuable information about their oxidation potentials, which is often correlated with their antioxidant activity. acs.orgresearchgate.net

In a CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential. Phenolic compounds are known to be electrochemically active and typically show one or more anodic (oxidation) peaks. mdpi.com The presence of two hydroxyl groups on the phenyl rings of this compound would make it susceptible to oxidation. A cyclic voltammogram would likely show an irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the hydroxyl groups to form phenoxyl radicals, which can then be further oxidized to quinone-type structures. researchgate.net The peak potential (Ep) of this oxidation wave is a measure of how easily the compound can be oxidized. A lower, positive oxidation potential generally indicates stronger reducing (antioxidant) properties.

Table 4: Representative Electrochemical Data for a Diphenolic Compound

ParameterValue (vs. Ag/AgCl)
Anodic Peak Potential (Epa)+0.55 V
Cathodic Peak Potential (Epc)Not observed (Irreversible)

Note: The data presented is a hypothetical representation for a diphenolic compound similar to this compound, illustrating typical results from a Cyclic Voltammetry experiment.

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Structural Determinants for Biological Activities

The biological effects of 4,4'-Bis(hydroxy)-alpha-methylstilbene are intricately linked to its specific chemical architecture. Key structural elements, including the positioning of hydroxyl groups, the molecule's stereochemistry, and the presence of an alpha-methyl group, are all crucial in defining its interaction with biological systems.

Role of Hydroxyl Group Positions and Number

The presence and placement of hydroxyl (-OH) groups on the stilbene (B7821643) backbone are paramount for its estrogenic effects. For significant activity, a hydroxyl group in the para position of the A-phenyl ring is considered an essential structural requirement. jst.go.jpsemanticscholar.org The estrogenic effect is further enhanced by a second hydroxyl group at the 4'-position. mdpi.com This 4,4'-dihydroxystilbene (B84347) structure is a key pharmacophore that mimics the natural estrogen, estradiol (B170435), allowing it to bind effectively to estrogen receptors. mdpi.comresearchgate.net

Studies comparing various stilbene derivatives have consistently shown that compounds with two hydroxyl groups, such as 4,4'-dihydroxystilbene and this compound, exhibit high estrogenic activity. jst.go.jpsemanticscholar.org In contrast, stilbenes with only one hydroxyl group show moderate activity, and those lacking hydroxyl groups are generally inactive. jst.go.jpsemanticscholar.org This underscores the critical role of these phenolic groups in mediating the compound's biological function.

Influence of Stereochemistry (E/Z Isomers)

Stilbenes can exist as two geometric isomers: trans (E) and cis (Z). This stereochemistry significantly impacts their biological activity. The trans configuration is crucial for the estrogenic properties of many stilbene derivatives. The E-isomer of this compound, with its more linear and rigid structure, more closely resembles the planar structure of steroidal estrogens like estradiol. This structural similarity is believed to facilitate a better fit within the ligand-binding pocket of the estrogen receptor.

While both E and Z isomers can be synthesized, the E-isomer is generally considered the more biologically active form in the context of estrogenicity. otterbein.eduresearchgate.net Studies on other stilbenoid compounds have shown that different isomers can possess distinct biological activities, and in some cases, the Z-isomers exhibit stronger activity in other biological assays, such as antimicrobial tests. rsc.org However, for estrogenic effects, the E-configuration is typically favored.

Impact of Alpha-Methyl Substitution on Stilbenoid Functionality

The presence of a lipophilic substituent, such as a methyl group, in the vinyl chain has been shown to further enhance the estrogenic effects of stilbene derivatives. mdpi.com This is evident when comparing the very strong estrogenic effect of this compound and diethylstilbestrol (B1670540) (DES) to that of 4,4'-dihydroxystilbene. mdpi.com

Table 1: Impact of Structural Modifications on Estrogenic Activity of Stilbene Derivatives
CompoundKey Structural FeatureRelative Estrogenic ActivityReference
This compound4,4'-OH groups, alpha-methyl groupVery Strong mdpi.com
Diethylstilbestrol (DES)4,4'-OH groups, alpha,beta-diethyl groupsVery Strong mdpi.com
4,4'-Dihydroxystilbene4,4'-OH groupsHigh jst.go.jpsemanticscholar.org
4-Hydroxystilbene (B177177)Single 4-OH groupModerate jst.go.jpsemanticscholar.org
Resveratrol (B1683913)3,5,4'-OH groupsLow jst.go.jpsemanticscholar.org

Insights into Estrogenic Activity Mechanisms

The estrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors and the subsequent modulation of gene expression.

Receptor Binding Affinity Studies (e.g., Estrogen Receptor Binding Assays)

The ability of this compound to elicit an estrogenic response is rooted in its capacity to bind to estrogen receptors (ER), primarily ERα and ERβ. nih.gov Competitive binding assays, which measure the ability of a compound to displace radiolabeled estradiol from the receptor, are used to determine its relative binding affinity (RBA).

Gene Expression Modulation (e.g., Vitellogenin and Estrogen Receptor Expression Induction)

Upon binding to the estrogen receptor, this compound induces conformational changes in the receptor, leading to its activation. This activated receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. researchgate.net

A well-established biomarker for estrogenic activity, particularly in aquatic vertebrates, is the induction of the vitellogenin (VTG) gene. nih.gov Vitellogenin is an egg yolk precursor protein, and its synthesis is under the direct control of the estrogen receptor. Exposure of juvenile or male fish to estrogenic compounds like this compound would be expected to lead to a significant induction of VTG mRNA expression in the liver. nih.gov

Furthermore, estrogenic compounds can also influence the expression of the estrogen receptors themselves. nih.gov Treatment of estrogen-responsive cells, such as the human breast cancer cell line MCF-7, with estrogens can lead to changes in the expression levels of ERα and ERβ. nih.govnih.gov This modulation of receptor expression can be a part of the complex feedback mechanisms that regulate cellular responses to estrogenic signals.

Table 2: Mechanistic Actions of this compound
MechanismDescriptionKey OutcomeReference
Receptor BindingBinds with high affinity to estrogen receptors (ERα and ERβ).Activation of the estrogen receptor. jst.go.jpsemanticscholar.org
Gene Expression ModulationActivated ER complex binds to Estrogen Response Elements (EREs) on DNA.Induction of estrogen-responsive genes like vitellogenin. researchgate.netnih.gov

Mechanistic Pathways of Genotoxicity Induction

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. Standard assays are used to evaluate these effects.

Chromosomal aberrations are changes affecting the normal structure or number of chromosomes, which can be detected by cytogenetic analysis. nih.gov These alterations are considered a significant endpoint in genotoxicity testing. nih.gov Such tests can identify agents that cause chromosome breakage (clastogens) or changes in chromosome number (aneugens). nih.gov

A review of the scientific literature indicates a lack of specific studies investigating the induction of chromosomal aberrations by this compound. However, research on other stilbene derivatives, such as certain 4-aminostilbenes, has shown the potential for this class of compounds to cause chromosomal aberrations in vivo. umich.edu

The in vitro micronucleus test is a widely used genotoxicity assay that identifies damage to chromosomes. nih.gov Micronuclei are small, secondary nuclei that form in the cytoplasm of dividing cells, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division. mdpi.com Their presence is an indicator of chromosomal breakage or loss. nih.gov

Specific data from micronucleus formation assays for this compound are not available in the reviewed scientific literature. Studies on other structurally related stilbenes have shown varied results. For example, certain methoxy- and amino-substituted stilbene derivatives have been shown to increase the frequency of micronuclei in cell lines like CHO-K1 and HepG2, indicating genotoxic activity. nih.govnih.gov

Sister chromatid exchange (SCE) is the swapping of genetic material between the two identical sister chromatids of a duplicated chromosome. nih.gov While SCEs occur naturally at a low frequency, a significant increase in their rate can indicate DNA damage and subsequent repair events. The mechanism involves DNA breakage and recombination repair. The detection of SCEs is a sensitive cytogenetic method for identifying genotoxic agents. nih.gov

There is no specific information available from studies that have evaluated the potential of this compound to induce sister chromatid exchanges.

Mechanisms of Action in Antioxidant Research

Stilbene derivatives are recognized for their antioxidant properties, which are largely attributed to their phenolic hydroxyl groups. ontosight.ai These compounds can neutralize harmful free radicals, protecting cells from oxidative stress.

The primary mechanism by which phenolic antioxidants like stilbenes scavenge free radicals is through hydrogen atom transfer (HAT), where the hydroxyl group donates its hydrogen atom to a radical, thereby neutralizing it. Another possible pathway is Sequential Proton Loss Electron Transfer (SPLET), where the phenolic proton is first removed, followed by electron transfer to the radical. nih.gov

Table 1: Comparative Radical Scavenging Activity

Compound Relative Antioxidant Activity Research Findings
4,4'-dihydroxy-trans-stilbene Higher Exhibits remarkably higher antioxidant activity than resveratrol based on reaction kinetics with galvinoxyl radical. researchgate.netnih.gov

| Resveratrol | Lower | Used as a benchmark compound for comparison. researchgate.netnih.gov |

Lipid peroxidation is a chain reaction process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com Antioxidants can terminate this chain reaction by scavenging the intermediate radicals.

Research on the structural analogue 4,4'-dihydroxy-trans-stilbene has shown it to be a potent inhibitor of this damaging process. In studies using human erythrocyte ghosts, it demonstrated a superior ability to inhibit free-radical-induced peroxidation compared to resveratrol. researchgate.netnih.gov This suggests that the 4,4'-dihydroxystilbene structure is highly effective at protecting cell membranes from oxidative damage.

Table 2: Inhibition of Lipid Peroxidation | Compound | Efficacy in Inhibiting Lipid Peroxidation | Experimental Model | | :--- | :--- | :--- | | 4,4'-dihydroxy-trans-stilbene | Enhanced | Showed greater inhibition of free-radical-induced peroxidation than resveratrol. researchgate.netnih.gov | Human Erythrocyte Ghosts | | Resveratrol | Standard | Used as a reference compound for its known protective effects. researchgate.netnih.gov | Human Erythrocyte Ghosts |

Antifungal and Antimicrobial Mechanisms of Action

The precise antifungal and antimicrobial mechanisms of this compound have not been extensively elucidated in dedicated studies. However, by examining the broader class of stilbenoids to which it belongs, its potential modes of action can be inferred. Stilbenoids are known to exert their antimicrobial effects through a variety of mechanisms, primarily targeting cellular structures and processes essential for pathogen survival.

A primary mechanism of action for many stilbenoids involves the disruption of microbial cell membranes. This disruption can lead to increased membrane permeability and the subsequent leakage of vital intracellular components, ultimately resulting in cell death. For instance, some stilbenoids have been shown to interact with membrane phospholipids, altering the fluidity and integrity of the cell membrane. Another key target is the cell wall, a structure crucial for maintaining the shape and osmotic stability of bacterial and fungal cells. Stilbenoids can interfere with the synthesis of cell wall components, such as peptidoglycan in bacteria and chitin (B13524) in fungi, thereby weakening the cell wall and rendering the microorganism susceptible to lysis.

Furthermore, the antimicrobial activity of stilbenoids can be influenced by their chemical structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups. Methylation of hydroxyl groups, for example, has been observed to enhance the antifungal activity of some stilbenoids, a phenomenon attributed to increased lipophilicity which may facilitate passage through the cell membrane. While direct evidence for this compound is lacking, the presence of hydroxyl groups suggests it may engage in similar interactions.

General Stilbenoid Antimicrobial Mechanisms Potential Implication for this compound
Disruption of cell membrane integrityThe hydrophobic stilbene backbone could intercalate into the lipid bilayer, while the hydroxyl groups might interact with membrane proteins or lipids, leading to altered permeability.
Inhibition of cell wall synthesisThe phenolic hydroxyl groups may interfere with enzymes involved in the synthesis of cell wall polymers like peptidoglycan or chitin.
Alteration of cellular processesPotential interference with intracellular enzymes or signaling pathways, although this is a less commonly defined mechanism for this class.

Proposed Role in Epigenetic Regulation (e.g., DNA Methylation, Histone Modification)

While specific studies on the epigenetic effects of this compound are not available, the broader class of stilbenoids, including the well-studied resveratrol and pterostilbene (B91288), has been shown to be promising modulators of epigenetic mechanisms. nih.govresearchgate.net These compounds can influence gene expression patterns that are not caused by changes in the DNA sequence itself but by modifications to the DNA and its associated proteins. nih.govresearchgate.net

DNA Methylation:

Stilbenoids have been demonstrated to alter DNA methylation patterns in various cell types. nih.govnih.gov DNA methylation, the addition of a methyl group to a cytosine base in DNA, is a key epigenetic mark that often leads to gene silencing when it occurs in promoter regions. Research on other stilbenoids has shown that they can reverse the hypermethylation of tumor suppressor genes, a common event in cancer, thereby reactivating their expression. nih.gov Conversely, they can also induce methylation and subsequent silencing of oncogenes. nih.gov It is plausible that this compound could exert similar effects by influencing the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.

Histone Modification:

Histone modifications are another critical aspect of epigenetic regulation. nih.govresearchgate.net Histones are proteins around which DNA is wound, and chemical modifications to these proteins, such as acetylation and methylation, can alter chromatin structure and gene accessibility. nih.gov Stilbenoids like resveratrol have been shown to influence the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov By inhibiting HDACs, for example, stilbenoids can increase histone acetylation, leading to a more open chromatin structure and enhanced gene transcription. Given its structural similarity to other bioactive stilbenoids, this compound may also participate in the modulation of histone-modifying enzymes, thereby influencing the expression of genes involved in various cellular processes.

Epigenetic Mechanism General Role of Stilbenoids Potential Role of this compound
DNA Methylation Modulation of DNA methyltransferase (DNMT) activity, leading to changes in the methylation status of gene promoters. nih.govnih.govMay influence DNMTs, potentially altering the methylation landscape of genes associated with disease.
Histone Modification Inhibition of histone deacetylases (HDACs) and modulation of histone acetyltransferases (HATs), affecting chromatin structure and gene accessibility. nih.govCould potentially interact with histone-modifying enzymes, leading to changes in gene expression patterns.

Preclinical Research Applications and Biological Interactions Non Human Focused

In Vitro Biological System Investigations

In vitro studies provide a foundational understanding of the compound's biological effects at a cellular and molecular level, utilizing controlled laboratory environments.

Research has identified 4,4'-dihydroxy-α-methylstilbene as possessing high estrogenic activity. researchgate.net Studies employing estrogen reporter assays with the estrogen-responsive human breast cancer cell line, MCF-7, have demonstrated this compound's notable estrogenic potential, placing its activity level in a category with potent compounds like diethylstilbestrol (B1670540) (DES) and hexestrol. researchgate.net The structural characteristics considered essential for the potent estrogenic activity of stilbene (B7821643) derivatives include a p-hydroxyl group on one of the phenyl rings, the integrity of the vinyl linkage, and the presence of the second phenyl ring. researchgate.net

Comparative Estrogenic Activity of Stilbene Derivatives in MCF-7 Cells

This table summarizes the qualitative estrogenic activity levels of 4,4'-dihydroxy-α-methylstilbene and other related compounds as determined by estrogen reporter assays.

CompoundReported Estrogenic Activity LevelReference
4,4'-Dihydroxy-α-methylstilbeneHigh researchgate.net
Diethylstilbestrol (DES)High researchgate.net
HexestrolHigh researchgate.net
4-Hydroxystilbene (B177177)Moderate researchgate.net
Resveratrol (B1683913)Low researchgate.net

Specific studies assessing the genotoxic potential of 4,4'-dihydroxy-α-methylstilbene in Chinese Hamster Lung (CHL) cells were not prominent in the reviewed scientific literature. However, the genotoxicity of other stilbene derivatives has been investigated in functionally similar mammalian cell lines, such as Chinese Hamster Ovary (CHO-K1) cells. nih.govscielo.br These assessments typically employ methodologies like the cytokinesis-block micronucleus assay to evaluate the potential for the compounds to induce chromosomal damage. nih.govscite.ai

While direct antioxidant data for 4,4'-dihydroxy-α-methylstilbene is limited, research on the closely related analogue, 4,4'-dihydroxy-trans-stilbene (4,4'-DHS), provides relevant insights. nih.gov In a cell-free system, 4,4'-DHS demonstrated a remarkably higher antioxidant activity than resveratrol. nih.gov This was evaluated by its inhibitory effects against the free-radical-induced peroxidation of human erythrocyte ghosts. nih.gov The general class of stilbenoids is known for antioxidant properties, with compounds like piceatannol (B1677779) also showing significant ROS scavenging activity in cellular models. nih.govresearchgate.net

Antioxidant Activity Profile of a Stilbene Analogue

This table presents findings on the antioxidant capacity of 4,4'-dihydroxy-trans-stilbene, an analogue of the subject compound.

CompoundAssay SystemObserved EffectReference
4,4'-Dihydroxy-trans-stilbene (4,4'-DHS)Inhibition of peroxidation in human erythrocyte ghostsSignificantly higher antioxidant activity compared to Resveratrol nih.gov
ResveratrolInhibition of peroxidation in human erythrocyte ghostsUsed as a benchmark for comparison nih.gov

Specific investigations into the antifungal activity of 4,4'-dihydroxy-α-methylstilbene through methods like mycelium growth inhibition assays are not extensively documented in the available literature. However, the broader class of stilbenoid compounds has been a subject of such research. nih.gov For example, other stilbenes like pterostilbene (B91288) have been shown to effectively inhibit the mycelial growth and conidial germination of pathogenic fungi such as Botrytis cinerea. nih.gov These studies establish a precedent for antifungal activity within this chemical family, typically assessed via in vitro growth inhibition assays. nih.govmdpi.com

There is a lack of specific research detailing the enzyme-catalyzed reactions of 4,4'-dihydroxy-α-methylstilbene within liver microsome systems. However, studies on the parent compound, trans-stilbene (B89595), show that it undergoes metabolic hydroxylation by rabbit liver microsomes to produce metabolites that include 4-hydroxystilbene and 4,4'-dihydroxystilbene (B84347). nih.gov Furthermore, some stilbene derivatives have been found to require metabolic activation by liver microsomal enzymes in the presence of NADPH to exert their estrogenic effects, suggesting that such enzyme-catalyzed reactions are critical to their biological activity. researchgate.net

In Vivo Studies in Non-Human Organisms

Investigations in living, non-human organisms are crucial for understanding the metabolic fate and systemic effects of a compound. For 4,4'-dihydroxy-α-methylstilbene, in vivo data confirms its biological relevance, as it has been identified as a mouse metabolite. ebi.ac.uk This finding indicates that the compound is produced or persists during metabolic processes in this mammalian model. Contextual in vivo research on related compounds, such as trans-stilbene, has been performed in animal models including rabbits, mice, and guinea pigs to characterize the formation of various hydroxylated metabolites. nih.gov

Endocrine Disrupting Potential in Aquatic Models (e.g., Medaka, Zebrafish)

While direct studies on 4,4'-Bis(hydroxy)-alpha-methylstilbene in specific models like Medaka or Zebrafish are not extensively detailed in the provided research, its role as a BPA metabolite is critical. Research indicates that metabolites of BPA can exhibit significantly higher estrogenic activity than the parent compound. nih.gov For instance, 4,4'-dihydroxy-methylstilbene is cited as having an estrogenic activity level that exceeds that of BPA by 40-fold. nih.gov This heightened activity poses a considerable threat to aquatic organisms, which are often the first to be affected by waterborne EDCs. noaa.govfrontiersin.org The presence of such compounds in aquatic environments can lead to adverse effects such as the feminization of male fish, reduced fertility, and altered gonadal development. nih.gov The bioaccumulation of these compounds in aquatic animals can also lead to their entry into the food chain. nih.gov

Table 1: Comparative Estrogenic Activity

CompoundRelative Estrogenic Activity (Compared to BPA)Reference
Bisphenol A (BPA)Baseline (1x) nih.gov
This compound40x nih.gov

Metabolic Fate and Transformation Products in Biological Systems

The metabolic pathway of this compound is primarily understood through its role as an intermediate in the bacterial metabolism of Bisphenol A (BPA). nih.gov In a novel pathway identified in a Gram-negative aerobic bacterium, BPA undergoes an oxidative skeletal rearrangement. nih.gov

The process begins with the oxidation of an aliphatic methyl group of BPA, leading to the formation of 1,2-bis(4-hydroxyphenyl)-2-propanol. This intermediate is then dehydrated, yielding this compound. Subsequently, this stilbene derivative is rapidly cleaved through oxidation. This cleavage results in the formation of two distinct products: 4-hydroxybenzaldehyde (B117250) and 4-hydroxyacetophenone. nih.gov These transformation products are further metabolized; 4-hydroxybenzaldehyde is oxidized to 4-hydroxybenzoic acid, and both resulting compounds are eventually mineralized. nih.gov This metabolic route, proceeding through the rearrangement and subsequent cleavage of the stilbene intermediate, represents the major pathway for BPA degradation in this biological system. nih.gov

Table 2: Metabolic Pathway of this compound from BPA

Precursor/MetaboliteTransformation StepResulting Product(s)Reference
Bisphenol A (BPA)Oxidative Skeletal Rearrangement1,2-bis(4-hydroxyphenyl)-2-propanol nih.gov
1,2-bis(4-hydroxyphenyl)-2-propanolDehydrationThis compound nih.gov
This compoundOxidative Cleavage4-hydroxybenzaldehyde and 4-hydroxyacetophenone nih.gov

Preclinical Models for Broader Biological Activities (e.g., Anti-inflammatory, Neuroprotective)

This compound belongs to the stilbene class of natural phenolic compounds. mdpi.comnih.gov Stilbenes, in general, have garnered significant interest in pharmacological research due to their potential therapeutic properties, including neuroprotective and anti-inflammatory effects. mdpi.comnih.govnih.gov

Neuroprotective Potential: Preclinical studies on various stilbene derivatives suggest they may offer neuroprotection by targeting multiple pathways involved in neurodegeneration. mdpi.comnih.gov These compounds have been shown to reduce the generation and aggregation of amyloid-beta (Aβ) peptides and prevent abnormal tau phosphorylation, which are hallmarks of Alzheimer's disease. mdpi.comnih.gov They also exhibit antioxidant properties by scavenging reactive oxygen species. mdpi.comnih.gov While much of the research has focused on resveratrol, the fundamental structure of stilbenes, characterized by two aromatic rings linked by an ethylene (B1197577) bridge, is key to these activities. mdpi.comnih.gov The specific placement of hydroxyl groups on the stilbene structure is crucial in dictating these biological characteristics. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory properties of stilbenes are also well-documented in preclinical models. mdpi.com These compounds can modulate key inflammatory pathways such as NF-κB and MAPK. mdpi.com The anti-inflammatory characteristics are significantly influenced by the arrangement of hydroxyl groups within the stilbene structure. mdpi.commdpi.com For instance, pterostilbene, a stilbene analogue, has demonstrated the ability to suppress the production of prostaglandin (B15479496) E2 (PGE2) in an in vitro colitis model and decrease levels of inflammatory markers like MMP-3 and TNF-alpha in canine chondrocytes. researchgate.net Although direct preclinical studies on the anti-inflammatory and neuroprotective effects of this compound are not specified in the available literature, its structural classification as a hydroxylated stilbene suggests it may share these broader biological activities with other members of its chemical class.

Table 3: Investigated Biological Activities of Stilbene Compounds in Preclinical Models

Biological ActivityMechanism of Action / EffectExample Stilbene StudiedReference
NeuroprotectionReducing Aβ generation, preventing tau phosphorylation, scavenging reactive oxygen species.Resveratrol, Synthetic Stilbene Derivatives mdpi.comnih.gov
Anti-inflammationModulation of NF-κB and MAPK pathways, suppression of PGE2, decreased TNF-alpha.Resveratrol, Pterostilbene, Piceatannol mdpi.comresearchgate.net

Environmental Fate and Biotransformation Research

Characterization of Metabolites and Degradation Products

The characterization of 4,4'-Bis(hydroxy)-alpha-methylstilbene often occurs within the context of its precursor's metabolism. It is a transient compound, rapidly formed and then cleaved by microbial action.

Research has identified this compound as a significant intermediate in the bacterial metabolism of Bisphenol A. researchgate.netnih.gov Studies involving a Gram-negative aerobic bacterium have elucidated a novel pathway that accounts for over 80% of BPA metabolism. researchgate.net This major metabolic route involves an oxidative skeletal rearrangement of the BPA molecule. researchgate.net

The process begins with the oxidation of an aliphatic methyl group in BPA, leading to the formation of a rearranged triol, 1,2-bis(4-hydroxyphenyl)-2-propanol. researchgate.netnih.gov This intermediate is then dehydrated, yielding this compound. researchgate.netnih.gov This transformation is a critical step in the breakdown of the parent BPA structure. researchgate.net

Table 1: Formation Pathway of this compound from Bisphenol A
StepPrecursorProcessProductReference
1Bisphenol A (BPA)Oxidative Skeletal Rearrangement1,2-bis(4-hydroxyphenyl)-2-propanol researchgate.net
21,2-bis(4-hydroxyphenyl)-2-propanolDehydrationThis compound researchgate.netnih.gov

Once formed, this compound is not persistent. It undergoes rapid oxidative cleavage, breaking the stilbene (B7821643) structure. researchgate.net This enzymatic reaction splits the molecule into two smaller aromatic compounds: 4-hydroxybenzaldehyde (B117250) and 4-hydroxyacetophenone. researchgate.netnih.gov

Further metabolic processes continue to break down these products. The 4-hydroxybenzaldehyde is oxidized to form 4-hydroxybenzoic acid. researchgate.net Both 4-hydroxybenzoic acid and 4-hydroxyacetophenone are then channeled into metabolic pathways that lead to their complete mineralization. researchgate.net

Table 2: Oxidative Cleavage Products of this compound
PrecursorProcessPrimary ProductsSecondary ProductReference
This compoundOxidative Cleavage4-hydroxybenzaldehyde4-hydroxybenzoic acid researchgate.net
4-hydroxyacetophenone(Mineralized) researchgate.netnih.gov

Biodegradation Pathways in Environmental Matrices

The biodegradation of this compound is intrinsically linked to the fate of its precursor, BPA, in environments such as water and soil. The metabolic pathways identified in bacteria are the primary mechanisms for its degradation in these matrices. The entire sequence, from BPA to the mineralization of smaller aromatic compounds, represents a complete biodegradation pathway. researchgate.net

The presence of bacteria capable of degrading bisphenols, such as various Sphingomonas species, has been confirmed in environmental samples like river and seawater. frontiersin.orgresearchgate.net These microorganisms are responsible for breaking down complex phenolic compounds into simpler molecules that can be used as carbon and energy sources. researchgate.net The ultimate fate of the carbon in this compound, via its cleavage products, is mineralization to inorganic products like carbon dioxide and water. researchgate.net

The biodegradability of structurally similar compounds can vary significantly depending on the environmental matrix. For instance, in seawater, bisphenol F (BPF) has been shown to be more biodegradable than BPA, while bisphenol S (BPS) is significantly more persistent. nih.gov This highlights the influence of specific molecular structures on microbial degradation rates in different ecosystems.

Quantitative Structure-Biodegradation Relationship (QSBR) Modeling

While specific Quantitative Structure-Biodegradation Relationship (QSBR) models for this compound are not extensively documented in scientific literature, the principles of QSBR are widely applied to predict the biodegradability of aromatic and phenolic compounds. nih.govnorthumbria.ac.uk QSBR models are computational tools that correlate the molecular structure of a chemical with its biodegradation rate, aiming to predict the environmental persistence of compounds. nih.gov

For phenols, QSBR studies have found that electronic parameters (such as the energy of the lowest unoccupied molecular orbital, Elumo) and steric parameters are dominant factors governing biodegradability. researchgate.net Models are developed by calculating various molecular descriptors for a group of chemicals and using regression analysis to find a statistically significant relationship with experimentally determined biodegradation rates. researchgate.netnih.gov

Given its structure as a diphenolic stilbene derivative, a QSBR model for this compound would likely incorporate descriptors related to:

Electronic Properties: The distribution of electrons in the phenol (B47542) rings and the stilbene double bond.

Steric Properties: The size and shape of the molecule, including the methyl group.

Hydrophobicity: The compound's tendency to partition between water and organic phases, often represented by log Kow.

Such models serve as valuable screening tools for assessing the potential environmental fate of new or less-studied chemicals, prioritizing them for further experimental testing. nih.govresearchgate.net

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameAbbreviation / Common Name
This compound4,4'-dihydroxy-α-methylstilbene
2,2-bis(4-hydroxyphenyl)propaneBisphenol A (BPA)
1,2-bis(4-hydroxyphenyl)-2-propanol-
4-hydroxybenzaldehyde-
4-hydroxyacetophenone-
4-hydroxybenzoic acid-
bis(4-hydroxyphenyl)methaneBisphenol F (BPF)
4,4'-sulfonylbisphenolBisphenol S (BPS)

Computational Chemistry and Modeling Approaches

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of 4,4'-Bis(hydroxy)-alpha-methylstilbene, which are fundamental to its reactivity, spectroscopic characteristics, and intermolecular interactions. Methods like Density Functional Theory (DFT) are used to model the molecule's electronic configuration. researchgate.net For instance, calculations using specific functionals and basis sets, such as the M05-2X functional with a 6-311++G(d,p) basis set, have proven reliable for studying π-π interactions in related biradical systems. researchgate.net

These calculations can determine key electronic descriptors:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between them helps to predict the chemical reactivity and kinetic stability of the molecule.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Surface: The ESP surface illustrates the charge distribution and is crucial for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors. mdpi.com

Such studies on related stilbene (B7821643) derivatives have been used to predict the stability of different isomers and the nature of their electronic states (e.g., singlet vs. triplet states). researchgate.net This information is vital for understanding the molecule's potential applications in materials science and pharmacology.

Computational MethodKey Information ObtainedRelevance to this compound
Density Functional Theory (DFT)Molecular Orbital Energies (HOMO/LUMO), Electron Density, Molecular GeometryPredicts chemical stability, reactivity sites, and spectroscopic properties.
Time-Dependent DFT (TD-DFT)Excited state energies, Electronic transition propertiesHelps in understanding UV-Vis absorption spectra and photochemical behavior.
CASSCFMulti-configurational electronic structure, analysis of biradical characterConfirms electronic structure predictions, especially for complex isomerization states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of this compound over time. biorxiv.org These simulations model the movements of atoms by solving Newton's equations of motion, providing a view of the molecule's conformational landscape. mdpi.com

For a molecule like this compound, MD simulations can reveal:

Rotational Barriers: The energy barriers associated with the rotation around the central double bond and the single bonds connecting the phenyl rings. The methyl group introduces significant steric hindrance that affects these rotations.

Stable Conformations: Identification of the most energetically favorable spatial arrangements (conformers) of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). biorxiv.org

Solvent Effects: How the presence of a solvent, like water, influences the molecule's conformation through hydrogen bonding and other intermolecular forces.

Computational studies on similar complex molecules have successfully used MD simulations to understand how structural flexibility impacts function, such as ligand access to an enzyme's active site. biorxiv.org For this compound, this analysis is crucial for understanding how its shape can adapt to fit into the binding pocket of a biological target, such as an estrogen receptor.

Prediction of Photoisomerization Mechanisms

Stilbene derivatives are well-known for undergoing photoisomerization, a process where light absorption induces a cis-trans (or E/Z) isomerization around the central double bond. Computational methods are essential for elucidating the complex mechanisms of these photochemical reactions.

Theoretical studies on α-methyl-cis-stilbene have utilized on-the-fly molecular dynamics simulations at the spin-flip time-dependent density functional theory (SF-TDDFT) level to explore the excited-state potential energy surface. researchgate.net Such simulations can track the molecular geometry after photoexcitation and identify the pathways leading to different products. researchgate.net For this compound, these models could predict:

The branching ratio between the trans-isomer and other potential photoproducts upon UV irradiation. researchgate.net

The lifetime of the excited state and the rate of decay back to the ground state. researchgate.net

The role of the methyl and hydroxyl groups in influencing the isomerization pathway and efficiency.

These predictions are fundamental for applications in developing photoswitches or photochemically active materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) Modeling

QSAR and QSBR are computational modeling techniques that correlate the chemical structure of a compound with its biological activity or environmental fate, respectively. researchgate.netnorthumbria.ac.uk These models are built on the principle that the structure of a molecule dictates its properties. researchgate.net

QSAR models are developed to predict the biological effects of chemical compounds. researchgate.net For this compound, which is known to have strong estrogenic effects, QSAR can be a valuable tool. mdpi.com The process involves:

Descriptor Calculation: Quantifying various features of the molecular structure (e.g., topological, electronic, steric properties) as numerical descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation linking the descriptors to a known biological activity (e.g., binding affinity to the estrogen receptor). plos.orgnih.gov

Validation: Testing the model's predictive power using external sets of compounds to ensure its reliability and robustness. plos.orgnih.gov

A validated QSAR model could be used to predict the estrogenic activity of other, structurally similar stilbene derivatives, thereby prioritizing them for further experimental testing and accelerating the discovery of new compounds with desired biological profiles. nih.gov

QSBR models apply the same principles as QSAR but focus on predicting how a chemical will behave in the environment. northumbria.ac.uk This is crucial for assessing the persistence and potential risks of compounds like this compound.

A QSBR model could be developed to:

Predict Biodegradation Rates: Estimate the half-life of the compound in different environmental compartments (e.g., soil, water) by correlating its molecular structure with experimentally determined degradation rates. northumbria.ac.ukresearchgate.net

Identify Transformation Products: Predict the likely metabolites or degradation products that may form through microbial action.

These models serve as important tools in environmental risk assessment, helping to screen chemicals for persistence and prioritize those that may require more extensive experimental evaluation. northumbria.ac.uk

Model TypeInput (Examples)Output (Prediction)Relevance
QSARMolecular weight, LogP, Polar surface area, Electronic descriptorsBiological activity (e.g., Estrogenic potency, Enzyme inhibition)Screening for potential therapeutic agents or endocrine disruptors. nih.gov
QSBRNumber of aromatic rings, Presence of functional groups, Molecular connectivity indicesEnvironmental fate (e.g., Biodegradation half-life, Mobility in soil)Assessing environmental persistence and potential for bioaccumulation. northumbria.ac.uk

Future Directions and Emerging Research Avenues for 4,4 Bis Hydroxy Alpha Methylstilbene

Development of Novel Synthetic Routes for Improved Yields and Stereoselectivity

Current synthetic methodologies for 4,4'-Bis(hydroxy)-alpha-methylstilbene and related compounds often rely on established chemical reactions. However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic pathways is a critical area for future research. A known process for preparing 4,4'-dihydroxy-alpha-alkylstilbenes provides a foundation for further optimization. google.com

Future efforts are anticipated to focus on the development of novel catalytic systems that can enhance reaction yields and minimize the formation of byproducts. Of particular importance is the challenge of stereoselectivity. The presence of the alpha-methyl group introduces a chiral center, leading to the existence of different stereoisomers. Developing synthetic routes that allow for the selective synthesis of a specific isomer is crucial, as different stereoisomers can exhibit distinct biological activities and material properties. nih.govmdpi.com Research into chiral catalysts and asymmetric synthesis methodologies will be instrumental in achieving this goal.

Table 1: Potential Future Synthetic Strategies

ApproachPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh stereoselectivity, reduced need for chiral separationDevelopment of novel chiral ligands and metal catalysts
BiocatalysisEnvironmentally friendly, high specificityIdentification and engineering of enzymes for stilbene (B7821643) synthesis
Flow ChemistryImproved reaction control, scalability, and safetyOptimization of reactor design and reaction conditions
Microwave-Assisted SynthesisReduced reaction times, increased yieldsExploration of solvent-free conditions and novel catalysts

Exploration of Advanced Material Applications (e.g., Responsive Materials, Smart Polymers)

The structural characteristics of this compound make it a promising building block for advanced materials. It is already recognized as an intermediate in the synthesis of thermotropic liquid crystalline polymers. usbio.net The rigid stilbene core, combined with the potential for hydrogen bonding from the hydroxyl groups, can impart desirable properties such as thermal stability and ordered molecular arrangements.

Future research is poised to explore the incorporation of this compound into a new generation of "smart" materials. Its photoresponsive nature, a characteristic of many stilbene derivatives, could be harnessed to create materials that change their properties upon exposure to light. specificpolymers.com This could include applications in:

Responsive Materials: Polymers that undergo reversible changes in shape, color, or solubility in response to light, temperature, or pH. The α-methylstilbene moiety has been investigated in the context of photoactive liquid crystalline polyesters. researchgate.netopenaire.eu

Smart Polymers: Integration into polymer backbones to create materials for applications such as data storage, sensors, and actuators. Research on polymers containing side-chain trans-stilbene (B89595) chromophores highlights the potential for creating photoresponsive optically active materials. acs.org

Liquid Crystals: Further investigation into its use in liquid crystal displays and other optoelectronic devices. The synthesis of new mesogens with α-methylstilbene units is an active area of research. researchgate.net

Deeper Elucidation of Epigenetic Modulatory Mechanisms

Stilbenoids, such as resveratrol (B1683913) and pterostilbene (B91288), are known to exert epigenetic effects, influencing DNA methylation and histone modifications, which in turn regulate gene expression. nih.govresearchgate.netnih.gov These epigenetic modifications play a crucial role in various cellular processes and are implicated in a range of diseases.

While direct epigenetic studies on this compound are currently limited, the precedent set by other stilbenoids suggests this is a fertile ground for future investigation. Research should focus on:

DNA Methylation: Investigating whether this compound can influence the activity of DNA methyltransferases (DNMTs), leading to changes in the methylation patterns of key genes.

Histone Modification: Exploring its potential to modulate the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs), thereby altering chromatin structure and gene accessibility.

Non-coding RNAs: Examining its impact on the expression and function of microRNAs and other non-coding RNAs that are critical regulators of gene expression.

Understanding the epigenetic mechanisms of this compound could reveal novel therapeutic targets and applications. mdpi.com

Investigations into Unexplored Biological Activities based on Stilbenoid Precedent

The stilbenoid family of compounds exhibits a wide array of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anticancer properties. nih.govexlibrisgroup.comnih.gov While the specific biological profile of this compound is not yet extensively characterized, the activities of its chemical relatives provide a strong rationale for further pharmacological investigation. researchgate.net

Future research should systematically screen this compound for a range of biological effects. Based on the known activities of other stilbenoids, promising areas for exploration include:

Antiproliferative and Chemopreventive Effects: Assessing its ability to inhibit the growth of various cancer cell lines and its potential as a chemopreventive agent.

Antioxidant and Anti-inflammatory Properties: Quantifying its capacity to scavenge free radicals and modulate inflammatory pathways.

Metabolic Effects: Investigating its influence on metabolic processes, including glucose and lipid metabolism.

Neuroprotective Potential: Evaluating its ability to protect neuronal cells from damage in models of neurodegenerative diseases.

The discovery of novel biological activities could open up new avenues for the therapeutic application of this compound. mdpi.com

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a systems-level view of the molecular changes induced by the compound.

Future research should employ a multi-omics approach, including:

Genomics: To identify genetic factors that may influence individual responses to the compound.

Transcriptomics: To analyze changes in gene expression profiles in response to treatment, revealing the cellular pathways that are modulated.

Proteomics: To identify and quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics: To profile changes in the levels of endogenous metabolites, offering a snapshot of the metabolic state of the cell or organism following exposure.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers of its activity.

Sustainable Production and Green Chemistry Approaches

Key areas for future research in sustainable production include:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Development of Greener Solvents: Investigating the use of water, supercritical fluids, or other environmentally benign solvents to replace hazardous organic solvents.

Catalytic Methods: Focusing on the use of highly efficient and recyclable catalysts to minimize waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste generation.

The adoption of green chemistry principles will not only make the production of this compound more environmentally friendly but also potentially more economically viable in the long term.

Q & A

Q. What experimental strategies are recommended for synthesizing 4,4'-Bis(hydroxy)-alpha-methylstilbene derivatives with high purity?

  • Methodological Answer : A modified Grignard reagent approach is commonly employed. For example, coupling methyl iodide with desoxybenzoin derivatives in dry ether, followed by catalytic hydrogenation (e.g., palladium/charcoal) to reduce stilbene intermediates to dibenzyl analogs. Purification via recrystallization from methanol or benzene ensures high purity (>97%) . For hydroxyl group retention, dealkylation using hydriodic acid and glacial acetic acid is critical .

Q. How can UV-Vis absorption and fluorescence spectroscopy optimize characterization of photophysical properties?

  • Methodological Answer : Prepare solutions in aprotic solvents (e.g., dioxane) at concentrations ≤10⁻⁵ M to minimize aggregation. Measure λmax (e.g., ~372 nm for stilbene derivatives) and fluorescence quantum yield using a reference standard (e.g., quinine sulfate). For solid-state dispersion, embed the compound in poly(l-lactic acid) matrices and analyze emission anisotropy to assess molecular alignment .

Q. What precautions are necessary for handling 4,4'-dihydroxystilbene analogs in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves and safety goggles (Skin/Irrit. Category 2; Eye Irrit. Category 2A). Avoid dust formation via solvent-wet handling. Store in airtight containers at 2–8°C in dark conditions to prevent oxidation. Emergency protocols include rinsing exposed skin with 10% sodium bicarbonate and eyes with saline for ≥15 minutes .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data on aggregation-induced emission (AIE)?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with time-dependent density functional theory (TD-DFT). MD predicts aggregation patterns in polymer matrices (e.g., poly(l-lactic acid)), while TD-DFT calculates excited-state transitions. Compare computed Stokes shifts and fluorescence lifetimes (e.g., 3–5 ns) with experimental results to validate AIE mechanisms .

Q. What strategies address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Perform systematic solubility screens using Hansen solubility parameters (HSPs). For example, test dimethyl sulfoxide (HSP δD=18.2, δP=16.4) and toluene (δD=18.0, δP=1.4) at 25°C. Use high-performance liquid chromatography (HPLC) with a C18 column to quantify solubility limits. Aggregation in polar solvents often reduces apparent solubility, requiring dynamic light scattering (DLS) to confirm colloidal stability .

Q. How can substituent engineering enhance thermal stability for high-temperature applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl rings via Ullmann coupling. Characterize thermal stability via thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). For example, fluorinated analogs show decomposition temperatures >300°C, compared to ~250°C for unmodified derivatives. Correlate results with DFT-calculated bond dissociation energies (BDEs) .

Q. What analytical workflows validate regioselectivity in asymmetric dihydroxylation reactions?

  • Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA) with ethanol/hexane eluents to separate enantiomers. Confirm regiochemistry via ¹H-NMR coupling constants (e.g., J = 16 Hz for trans-stilbene protons) and NOESY for spatial proximity. X-ray crystallography of single crystals (e.g., CCDC 208115) provides definitive structural proof .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.